molecular formula C20H31N3O4S B4553428 N,N-dimethyl-4-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinesulfonamide

N,N-dimethyl-4-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinesulfonamide

Cat. No.: B4553428
M. Wt: 409.5 g/mol
InChI Key: ZVDFAYQMGHUATF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C20H31N3O4S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.20352765 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phospholipase A2 Inhibition

A study by Oinuma et al. (1991) synthesized a series of sulfonamide derivatives to evaluate as membrane-bound phospholipase A2 inhibitors. The compounds, including N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, demonstrated potent inhibitory effects on arachidonic acid liberation, with significant implications for myocardial infarction treatment in coronary occluded rats (Oinuma et al., 1991).

Corrosion Inhibition

Kaya et al. (2016) investigated piperidine derivatives for their corrosion inhibition properties on iron surfaces using quantum chemical calculations and molecular dynamics simulations. The study provided insights into the adsorption behaviors and inhibition efficiencies, highlighting the potential of these compounds in protecting metal surfaces (Kaya et al., 2016).

Synthesis of Novel Compounds

Research by Khodairy et al. (2016) explored 4-Toluenesulfonamide as a foundational component for synthesizing diverse novel compounds, including triazepines, pyrimidines, and azoles. The study emphasized the antifungal activity of the newly synthesized compounds, underscoring their potential therapeutic applications (Khodairy et al., 2016).

Photodynamic Therapy

Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy applications. The study highlighted their high singlet oxygen quantum yield, making them promising candidates for cancer treatment (Pişkin et al., 2020).

Polymer Blends and Complexes

Luo et al. (1997) synthesized Poly(N-methyl-4-piperidinyl methacrylate) and analyzed its complexes with poly(p-vinylphenol), providing insights into miscibility, interactions, and the role of hydrogen-bonding in polymer blends. This research contributes to understanding the properties of polymer materials for potential industrial applications (Luo et al., 1997).

Properties

IUPAC Name

N,N-dimethyl-4-[4-(2-methylpiperidine-1-carbonyl)phenoxy]piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-16-6-4-5-13-23(16)20(24)17-7-9-18(10-8-17)27-19-11-14-22(15-12-19)28(25,26)21(2)3/h7-10,16,19H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDFAYQMGHUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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